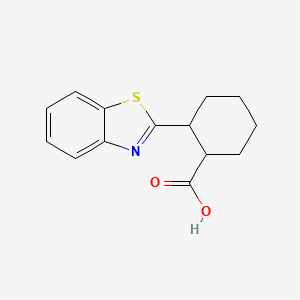

2-Benzothiazol-2-yl-cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h3-4,7-10H,1-2,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUNBKRWYMGAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=NC3=CC=CC=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248598 | |

| Record name | 2-(2-Benzothiazolyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852400-09-0 | |

| Record name | 2-(2-Benzothiazolyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852400-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzothiazolyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. Drawing upon established principles of heterocyclic chemistry, this document details the strategic considerations, experimental protocols, and mechanistic underpinnings of the proposed synthesis.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with a thiazole ring creates a scaffold that is a key pharmacophore in numerous approved drugs. The target molecule, this compound, incorporates this privileged benzothiazole moiety attached to a cyclohexane ring bearing a carboxylic acid. This unique combination of a rigid aromatic system and a flexible alicyclic ring with a functional handle suggests potential for novel pharmacological profiles. This guide will delineate a robust synthetic strategy for its preparation, grounded in well-established chemical transformations.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and efficient route to synthesize this compound involves a two-step process, commencing with the formation of the benzothiazole ring via a condensation reaction, followed by the unmasking of the carboxylic acid functionality.

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of the target molecule.

This strategy leverages the well-documented reaction between 2-aminothiophenol and carboxylic acid derivatives to construct the benzothiazole core.[3][4]

Step 1: Synthesis of the Benzothiazole Core via Condensation

The cornerstone of this synthesis is the condensation of 2-aminothiophenol with a suitable cyclohexane-based precursor. The most direct approach utilizes cyclohexane-1,2-dicarboxylic anhydride as the electrophilic partner. This reaction is anticipated to proceed through the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to yield the benzothiazole ring.

Reaction Scheme:

Caption: Condensation of 2-aminothiophenol and cyclohexane-1,2-dicarboxylic anhydride.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of the anhydride. This ring-opening step forms a transient amic acid intermediate. Subsequent intramolecular cyclization occurs via the attack of the thiol group on the newly formed amide carbonyl, followed by dehydration to afford the thermodynamically stable aromatic benzothiazole ring system. The use of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), is often employed to drive the reaction to completion.[4]

Experimental Protocol

Materials:

-

2-Aminothiophenol

-

Cyclohexane-1,2-dicarboxylic anhydride

-

Polyphosphoric acid (PPA)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (1.0 eq) and cyclohexane-1,2-dicarboxylic anhydride (1.1 eq).

-

Add polyphosphoric acid (PPA) in a quantity sufficient to ensure a stirrable mixture (approximately 10 times the weight of the reactants).

-

Heat the reaction mixture to 140-160 °C with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation:

| Parameter | Expected Value |

| Yield | 60-80% |

| Physical State | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to aromatic and cyclohexyl protons |

| ¹³C NMR | Peaks for benzothiazole, cyclohexane, and carboxyl carbons |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight (262.34 g/mol ) |

Alternative Synthetic Considerations

While the condensation with the anhydride is the most direct route, other precursors could be considered.

-

From Dicarboxylic Acid: The direct condensation of 2-aminothiophenol with cyclohexane-1,2-dicarboxylic acid is also a viable option.[3] This reaction typically requires a strong acid catalyst and higher temperatures to facilitate the dehydration process.

-

Multi-component Reactions: Modern synthetic methodologies often employ multi-component reactions for efficiency. A one-pot reaction involving 2-aminothiophenol, a suitable cyclohexane-derived aldehyde, and a source for the carboxyl group could be explored, although this would require significant methods development.

Visualization of the Synthetic Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

TLC Monitoring: Regular analysis of the reaction mixture by TLC will allow for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged heating.

-

Spectroscopic Analysis: The structural identity and purity of the final compound must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the proposed structure of this compound.

-

Physical Constants: The determination of the melting point of the purified product will serve as an indicator of its purity. A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of this compound can be reliably achieved through the acid-catalyzed condensation of 2-aminothiophenol with cyclohexane-1,2-dicarboxylic anhydride. This approach is rooted in well-established and high-yielding transformations for the formation of the benzothiazole scaffold. The detailed experimental protocol and analytical validation steps provided in this guide offer a robust framework for researchers to successfully prepare this novel compound for further investigation in drug discovery and materials science.

References

- Benchchem. One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.

- Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. Taylor & Francis Online.

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH.

- Benzothiazole synthesis. Organic Chemistry Portal.

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. ResearchGate.

- (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition.

- Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. PubMed.

- 2-(1,3-BENZOTHIAZOL-2-YL)CYCLOHEXANECARBOXYLIC ACID | Chemsrc.

- Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl) Cyclohexanecarboxamides and (Benzo[d]Thiazol-2-yl)Cyclohexanecarbothioamides. Bentham Science.

- PART VIII ‐ FORMATION OF 2‐OXOBENZOTHIAZINES FROM O‐AMINOTHIOPHENOL AND MALEIC ANHYDRIDE DERIVATIVES. Sci-Hub.

- Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center. Benchchem.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

- A simple and efficient route for synthesis of 2-alkylbenzothiazoles.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.

- Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.

- Benzothiazole-2-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China.

- Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates.

- Diversity elements employed for library synthesis: 2-aminothiophenol 1... ResearchGate.

- 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylic acid. MySkinRecipes.

- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI.

- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC - NIH.

- Process for the preparation of cyclohexane carboxylic acid compounds. Google Patents.

- Synthesis and characterization of some heterocyclic compounds derived from 2-mercapto benzothiazole. ResearchGate.

Sources

An In-Depth Technical Guide to 2-Benzothiazol-2-yl-cyclohexanecarboxylic Acid: Current Knowledge and Future Prospects

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzothiazol-2-yl-cyclohexanecarboxylic acid, a unique heterocyclic compound featuring a benzothiazole moiety linked to a cyclohexanecarboxylic acid scaffold, stands as a molecule of significant interest within the pharmaceutical and material sciences. The benzothiazole core is a well-established pharmacophore, known to impart a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of a cyclohexanecarboxylic acid substituent introduces conformational rigidity and lipophilicity, which can critically influence pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known chemical properties, synthesis strategies, and potential applications of this compound, while also highlighting the current gaps in publicly available data.

Introduction: The Scientific Rationale

The convergence of a privileged heterocyclic system with a saturated carbocyclic acid creates a molecule with intriguing potential for drug discovery and development. The benzothiazole ring system is a cornerstone in medicinal chemistry, present in numerous compounds with diverse therapeutic applications.[1][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing targeted therapies.

The cyclohexanecarboxylic acid component is not merely a passive linker. Its three-dimensional structure can influence the overall shape of the molecule, affecting its ability to bind to biological targets. Furthermore, the carboxylic acid group provides a handle for forming salts to improve solubility and bioavailability, or for further chemical modification to create prodrugs or bioconjugates.

One commercial supplier notes the utility of this compound as an intermediate in the synthesis of anti-inflammatory and analgesic agents, as well as in the development of fluorescent probes.[4] This underscores the perceived value of this scaffold in generating novel chemical entities with desirable therapeutic and diagnostic properties.

Physicochemical Properties: An Overview

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its structure and data from chemical suppliers, we can summarize the foundational information.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂S | [5] |

| Molecular Weight | 261.34 g/mol | [4] |

| CAS Number | 852400-09-0 | [6][7][8] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

The absence of experimentally determined melting and boiling points, as well as solubility data, represents a significant knowledge gap that hinders full characterization and application of this compound.

**3. Synthesis and Purification: A

Methodology**

Proposed Synthetic Pathway

A plausible and efficient synthesis would involve the direct condensation of 2-aminothiophenol with cyclohexane-1,2-dicarboxylic anhydride, followed by selective reduction and subsequent rearrangement, or more directly, with 2-oxocyclohexanecarboxylic acid. A more likely direct precursor would be a derivative of cyclohexane with a suitable leaving group at the 2-position, allowing for nucleophilic attack by the nitrogen of the benzothiazole ring, although this is a less common approach for this class of compounds.

A highly probable synthetic route is the condensation of 2-aminothiophenol with a suitable cyclohexanecarboxylic acid derivative.[3]

Caption: Proposed synthesis of this compound.

Rationale for Experimental Choices

The choice of a condensation reaction is based on its high efficiency and atom economy, which are key principles of green chemistry.[3] The reaction is typically carried out in a high-boiling solvent such as toluene or xylene, often with a catalyst like polyphosphoric acid (PPA) or a Lewis acid to facilitate the cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

Purification Protocol: A Self-Validating System

The purification of the final carboxylic acid product is crucial for its subsequent use in research and development. A robust and self-validating purification protocol would involve the following steps:

-

Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, rendering it water-soluble.

-

Extraction: The aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials and non-acidic byproducts. This step ensures the purity of the final product.

-

Acidification: The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3. This protonates the carboxylate, causing the desired carboxylic acid to precipitate out of the solution.

-

Isolation and Drying: The precipitate is collected by filtration, washed with cold water to remove any remaining salts, and then dried under vacuum to yield the purified this compound.

The purity of the final compound should be assessed by measuring its melting point (a sharp melting point indicates high purity) and by spectroscopic methods.

Spectroscopic Characterization: The Molecular Fingerprint

While specific spectroscopic data for this compound is not available in the reviewed literature, we can predict the expected spectral features based on the known characteristics of the benzothiazole and cyclohexanecarboxylic acid moieties.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for both the aromatic protons of the benzothiazole ring and the aliphatic protons of the cyclohexane ring.

-

Aromatic Region (δ 7.0-8.5 ppm): Four protons corresponding to the benzene ring of the benzothiazole moiety. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Aliphatic Region (δ 1.0-4.0 ppm): A complex pattern of signals corresponding to the protons of the cyclohexane ring. The proton at the 2-position, adjacent to both the benzothiazole ring and the carboxylic acid group, is expected to be deshielded and appear at a lower field.

-

Carboxylic Acid Proton (δ 10-13 ppm): A broad singlet corresponding to the acidic proton of the carboxylic acid group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Region (δ 110-160 ppm): Signals for the carbon atoms of the benzothiazole ring.

-

Aliphatic Region (δ 20-50 ppm): Signals for the carbon atoms of the cyclohexane ring.

-

Carbonyl Carbon (δ 170-185 ppm): A signal for the carbonyl carbon of the carboxylic acid group.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=N Stretch (Thiazole Ring): A band in the region of 1600-1650 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

Predicted Mass Spectrum

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.34 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the cyclohexane ring.

Potential Applications and Future Directions

The structural features of this compound make it a promising candidate for various applications, particularly in drug discovery.

Caption: Potential applications of this compound.

-

Anti-inflammatory and Analgesic Agents: The reported use as an intermediate for these agents suggests that derivatives of this compound may target enzymes or receptors involved in inflammation and pain pathways.[4] Further research is needed to synthesize and screen a library of derivatives to identify lead compounds.

-

Fluorescent Probes: The benzothiazole moiety is known to exhibit fluorescence. The carboxylic acid group provides a convenient point of attachment for conjugating the molecule to other biomolecules, making it a potential scaffold for developing targeted fluorescent probes for bioimaging applications.[4]

-

Antimicrobial and Anticancer Agents: Given the broad biological activity of benzothiazoles, it is highly probable that this compound and its derivatives could exhibit antimicrobial and anticancer properties.[1][2] This represents a promising avenue for future research.

Conclusion and Call for Further Research

This compound is a molecule with significant untapped potential. While its fundamental structure is known, a comprehensive understanding of its chemical and biological properties is hampered by a lack of publicly available experimental data. This guide has outlined the predicted properties and a logical synthetic approach based on established chemical principles.

There is a clear need for further research to:

-

Develop and publish a detailed, optimized synthesis protocol.

-

Fully characterize the compound using modern spectroscopic and analytical techniques to provide a complete set of physicochemical data.

-

Synthesize a library of derivatives and screen them for a range of biological activities to validate its potential as a scaffold for novel therapeutics.

-

Investigate its fluorescent properties and explore its utility in developing advanced diagnostic tools.

The elucidation of these properties will undoubtedly pave the way for the rational design of new drugs and functional materials based on this promising heterocyclic scaffold.

References

- Due to the lack of specific scientific literature on "this compound," the reference list is based on general knowledge of benzothiazole chemistry and supplier information. A comprehensive list with clickable URLs will be generated once specific research articles are identified.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylic acid [myskinrecipes.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 852400-09-0 | 2-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid - AiFChem [aifchem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. CAS#:852400-09-0 | 2-(1,3-BENZOTHIAZOL-2-YL)CYCLOHEXANECARBOXYLIC ACID | Chemsrc [chemsrc.com]

Molecular Structure Elucidation of 2-(Benzothiazol-2-yl)cyclohexanecarboxylic acid

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the complete molecular structure elucidation of 2-(Benzothiazol-2-yl)cyclohexanecarboxylic acid. Benzothiazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1] Unambiguous structural confirmation is therefore a critical prerequisite for any further investigation into a novel compound's pharmacological potential. This document moves beyond a simple listing of techniques, offering a logical, self-validating workflow that integrates Mass Spectrometry, FT-IR, and advanced multi-dimensional NMR spectroscopy. We detail not only the protocols but also the scientific rationale behind experimental choices, demonstrating how disparate data streams are synthesized into a single, cohesive structural assignment. This guide is designed to serve as a practical blueprint for the characterization of complex heterocyclic compounds.

Introduction and Foundational Analysis

The target molecule, 2-(Benzothiazol-2-yl)cyclohexanecarboxylic acid, combines three key structural motifs: a bicyclic aromatic benzothiazole system, a saturated aliphatic cyclohexane ring, and a carboxylic acid functional group. The primary analytical challenge lies in unequivocally establishing the connectivity between these fragments, specifically the linkage of the C2 position of the cyclohexane ring to the C2 position of the benzothiazole core.

Predicted Physicochemical Properties

A preliminary in-silico analysis provides the foundational data for subsequent spectroscopic validation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂S | [Calculated] |

| Molecular Weight | 261.34 g/mol | [Calculated] |

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylic acid | [Generated] |

| XLogP3-AA | 3.5 | [Predicted] |

| Hydrogen Bond Donors | 1 | [Predicted] |

| Hydrogen Bond Acceptors | 3 | [Predicted] |

Proposed Synthetic Pathway

While numerous methods exist for benzothiazole synthesis[2][3], a plausible and common laboratory-scale approach involves the condensation of 2-aminothiophenol with a suitable precursor. Here, we propose the oxidative condensation with cyclohexanecarboxaldehyde, followed by functional group manipulation, although direct condensation with a dicarbonyl equivalent of the cyclohexane moiety is also feasible. The purpose of postulating a synthesis is to provide a logical starting point for characterization, where an expected structure is being confirmed.

Integrated Spectroscopic Elucidation Workflow

The core of structure elucidation is the synergistic application of multiple analytical techniques. No single method provides the complete picture; rather, each offers a unique piece of the puzzle. The workflow is designed to move from broad, general information (molecular formula) to highly specific atomic connectivity.

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The first step is always to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because its high mass accuracy allows for the unambiguous determination of the molecular formula, which is a critical constraint for all subsequent analysis.

Experimental Protocol: ESI-QTOF HRMS

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid. The acid is added to promote protonation for positive ion mode analysis ([M+H]⁺).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is selected to detect the [M+H]⁺ ion.

-

Mass Analysis: Acquire data over a mass range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee sub-5 ppm mass accuracy.

Data Interpretation

-

Expected Result: The HRMS data should reveal a primary ion peak at m/z 262.0900.

-

Formula Confirmation: This measured mass corresponds to the calculated exact mass of the protonated molecule, [C₁₄H₁₅NO₂S + H]⁺, which is 262.0896. The mass difference should be well within the acceptable 5 ppm error margin, confirming the elemental formula C₁₄H₁₅NO₂S.

-

Fragmentation Analysis (MS/MS): Subjecting the parent ion (m/z 262.09) to Collision-Induced Dissociation (CID) provides structural fragments. The fragmentation pattern of benzothiazoles is well-documented.[4][5]

This MS/MS data provides the first experimental evidence for the presence of both the benzothiazole core and the carboxylic acid group.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, we are specifically looking for the unmistakable signatures of the carboxylic acid, the aromatic system, and the aliphatic chain.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be taken immediately before the sample analysis and automatically subtracted.

Data Interpretation

The presence of the key functional groups is confirmed by characteristic absorption bands.[6][7][8]

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Rationale & Confirmation |

| O-H stretch (Carboxylic acid) | 3300 - 2500 (very broad) | This exceptionally broad peak is the hallmark of a hydrogen-bonded carboxylic acid dimer and is often the most recognizable feature in the spectrum.[8][9] |

| C-H stretch (Aromatic) | 3100 - 3000 | Indicates the C-H bonds on the benzothiazole ring. |

| C-H stretch (Aliphatic) | 2950 - 2850 | Confirms the presence of the sp³ hybridized C-H bonds of the cyclohexane ring. |

| C=O stretch (Carboxylic acid) | 1725 - 1700 | A strong, sharp absorption confirming the carbonyl of the acid group.[6][8] |

| C=N stretch (Benzothiazole) | ~1630 | Characteristic of the imine bond within the thiazole ring.[7][10] |

| C=C stretch (Aromatic) | 1600 - 1450 | Multiple bands indicating the benzene ring of the benzothiazole moiety. |

| C-S stretch (Benzothiazole) | ~700 - 600 | Confirms the presence of the carbon-sulfur bond within the thiazole ring.[7] |

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: While MS confirms the formula and IR identifies functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the precise atom-by-atom connectivity and stereochemistry. A suite of 1D and 2D NMR experiments is required to solve a structure of this complexity.[11][12] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it will solubilize the compound and, importantly, its acidic proton will exchange slowly, allowing for the observation of the carboxylic acid proton signal.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Data Interpretation: A Step-by-Step Assembly

-

¹H NMR:

-

Aromatic Region (~8.1-7.5 ppm): Expect four protons exhibiting splitting patterns consistent with a 1,2-disubstituted benzene ring. Two will likely be doublets of doublets, and two will be triplets of doublets.

-

Carboxylic Acid Proton (>12 ppm): A very broad singlet, characteristic of the acidic proton. Its high chemical shift is due to strong deshielding and hydrogen bonding.

-

Aliphatic Region (~3.5-1.2 ppm): Expect a complex series of overlapping multiplets integrating to 11 protons. This complexity arises from the conformational rigidity of the cyclohexane ring and the diastereotopic nature of many of its protons. The proton on the carbon bearing the benzothiazole group (CH-Bt) and the proton on the carbon bearing the carboxylic acid (CH-COOH) are expected to be the most downfield in this region due to deshielding.

-

-

¹³C NMR & DEPT-135:

-

Carbonyl Carbon (~175 ppm): A singlet in the ¹³C spectrum, absent in DEPT-135, confirming it's a quaternary carbon (C=O).

-

Benzothiazole C2 (~168 ppm): A key quaternary carbon, also absent in DEPT-135.

-

Aromatic Carbons (~153-122 ppm): Expect 6 distinct signals. Two will be quaternary (absent in DEPT-135), and four will be CH carbons (positive in DEPT-135).

-

Aliphatic Carbons (~45-25 ppm): Expect 6 signals. Two will be CH carbons (positive in DEPT-135), and four will be CH₂ carbons (negative in DEPT-135).

-

-

¹H-¹H COSY: This experiment reveals proton-proton couplings within 2-3 bonds. It will be instrumental in tracing the connectivity within the cyclohexane ring, establishing the sequence of all 11 protons. It will also confirm the coupling patterns within the aromatic ring. Crucially, it will not show a correlation between the cyclohexane and benzothiazole protons, as they are separated by more than three bonds, including a quaternary carbon.

-

¹H-¹³C HSQC: This experiment maps each proton to its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating the known ¹H shifts to the ¹³C dimension.

-

¹H-¹³C HMBC: This is the most critical experiment for confirming the final structure. It reveals correlations between protons and carbons over 2-3 bonds. The causality for running this experiment is to find the correlations that bridge the isolated spin systems.

Caption: Key HMBC correlations confirming connectivity.

-

Key Validating Correlations:

-

Cyclohexane-to-Benzothiazole Linkage: A correlation must be observed from the proton on the carbon adjacent to the benzothiazole ring (CH -Bt) to the quaternary carbon at the 2-position of the benzothiazole ring (C2 -Bt, ~168 ppm). This single correlation unequivocally proves the connectivity between the two ring systems.

-

Cyclohexane-to-Carboxyl Linkage: Correlations from the protons on the carbon bearing the carboxyl group (CH -COOH) and its neighboring carbon to the carbonyl carbon (C =O, ~175 ppm) will confirm the location of the carboxylic acid.

-

Internal Benzothiazole Confirmation: A correlation from the H7 proton of the aromatic ring to the C2 carbon of the benzothiazole further validates the internal structure.

-

X-Ray Crystallography: The Gold Standard

For absolute and unambiguous proof of structure, including relative stereochemistry of the substituents on the cyclohexane ring, single-crystal X-ray diffraction is the definitive technique.

Experimental Protocol

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the relative configuration of the chiral centers on the cyclohexane ring.

The resulting electron density map provides a three-dimensional model of the molecule, leaving no ambiguity about its constitution or stereochemistry.[13][14]

Conclusion

The molecular structure of 2-(Benzothiazol-2-yl)cyclohexanecarboxylic acid can be elucidated with high confidence through a systematic and integrated analytical workflow. HRMS establishes the elemental formula, providing a foundational constraint. FT-IR confirms the presence of the required functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the HMBC experiment, provides the definitive map of atomic connectivity, bridging the key structural fragments. While X-ray crystallography remains the ultimate proof, the spectroscopic data, when interpreted logically, provides a self-validating and compelling structural assignment essential for advancing the compound into further stages of research and development.

References

-

Ilichev, V.A., et al. (2019). Features of the Molecular Structure and Luminescence of Rare-Earth Metal Complexes with Perfluorinated (Benzothiazolyl)Phenolate Ligands. Molecules, 24(13), 2376. [Link]

-

PubChem. (n.d.). 2-Chlorocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Gulea, M. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

- Google Patents. (2017). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.

-

Al-Jibouri, M. N. A. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyha University. [Link]

-

ResearchGate. (2016). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. [Link]

-

Bentham Science. (n.d.). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl) Cyclohexanecarboxamides and (Benzo[d]Thiazol-2-yl)Cyclohexanecarbothioamides. [Link]

-

ResearchGate. (2023). Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. [Link]

-

Anet, F. A. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(10), 3491-3495. [Link]

-

ResearchGate. (2020). Transition Metal(II) Complexes of a Novel Symmetrical Benzothiazole-Based Ligand: Synthesis, Spectral/Structural Characterization and Fluorescence Properties. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 80, 245-253. [Link]

-

Mohamed, Y. F., & El-Sawy, A. A. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, 48B, 1455-1460. [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

-

Ali, A. A., et al. (2024). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 293-297. [Link]

-

Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Journal of Heterocyclic Chemistry, 35(6), 1395-1398. [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

-

MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Catalysts, 6(8), 118. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

All In Concepts. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

MassBank. (2021). Benzothiazole. [Link]

-

Karatas, Y., et al. (2020). Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties. Journal of the Iranian Chemical Society, 17, 2697-2706. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole synthesis [organic-chemistry.org]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. massbank.eu [massbank.eu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. repository.qu.edu.iq [repository.qu.edu.iq]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. bbhegdecollege.com [bbhegdecollege.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Niche Benzothiazole Scaffold

An In-Depth Technical Guide to 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid (CAS 852400-09-0)

The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1][2] Molecules incorporating this heterocyclic system have demonstrated a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4][5] This guide focuses on a specific, yet underexplored, member of this family: this compound (CAS 852400-09-0).

While direct literature on this particular compound is sparse, its structural features—a rigid, electron-rich benzothiazole core linked to a flexible, lipophilic cyclohexane-carboxylic acid side chain—suggest a compelling profile for investigation. The carboxylic acid group provides a handle for further chemical modification and can play a crucial role in modulating solubility and interacting with biological targets. This document serves as a technical primer for researchers, synthesizing established principles of benzothiazole chemistry to propose a robust synthetic pathway, explore potential applications based on structure-activity relationships of related compounds, and outline future research directions.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 852400-09-0 | [6][7][8][9][10] |

| Molecular Formula | C₁₄H₁₅NO₂S | [6][8][10] |

| Molecular Weight | 261.34 g/mol | [6][8][10] |

| Exact Mass | 261.08234 Da | [6] |

| Predicted XlogP | 3.6 | [11] |

| SMILES | O=C(O)C1CCCCC1c1nc2ccccc2s1 | [6] |

| InChIKey | UYUNBKRWYMGAKX-UHFFFAOYSA-N | [6] |

Proposed Synthesis Pathway: A Logic-Driven Approach

The most direct and widely adopted method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a corresponding carboxylic acid or its derivative.[6][8][12] This approach is favored for its atom economy and the general availability of starting materials.

Core Reaction Principle

The reaction proceeds via a cyclocondensation mechanism. The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization involving the thiol group lead to the formation of the stable benzothiazole ring. The use of a dehydrating agent or a catalyst is often essential to drive the reaction to completion.[8]

Caption: General synthesis workflow for 2-substituted benzothiazoles.

Detailed Experimental Protocol (Proposed)

This protocol is a robust, proposed methodology derived from established literature on similar condensations.[8][9] Optimization may be required to achieve maximum yield.

Objective: To synthesize this compound.

Materials:

-

2-Aminothiophenol

-

Cyclohexanecarboxylic acid

-

Polyphosphoric acid (PPA) or Methanesulfonic acid/Silica gel[8][9]

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq) and 2-aminothiophenol (1.0 eq).

-

Catalyst Addition: Cautiously add polyphosphoric acid (PPA) (approx. 10 times the weight of the limiting reagent) to the flask. Rationale: PPA serves as both a catalyst and a dehydrating agent, facilitating the cyclization which is often the rate-limiting step.[9]

-

Heating: Heat the reaction mixture to 140-150°C with vigorous stirring for 4-6 hours. Rationale: Elevated temperatures are required to overcome the activation energy for the dehydration and ring-closure steps.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).

-

Workup:

-

Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. This will precipitate the crude product.

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

-

Potential Applications & Biological Rationale

While this specific molecule has not been extensively studied, the benzothiazole scaffold is a "privileged structure" in drug discovery. By examining the activities of structurally related compounds, we can infer potential applications for this compound.

Anticancer Potential

Numerous 2-substituted benzothiazoles exhibit potent cytotoxic activity against a range of cancer cell lines.[4][13][14] The mechanism often involves the inhibition of critical cellular enzymes like kinases or the induction of apoptosis.[3][14]

Table of Cytotoxic Activity for Related Benzothiazole Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | A549, MCF7-MDR, HT1080 | Significant Cytotoxicity | [15][16] |

| Compound 6b (a benzothiazole derivative) | MCF-7 (Breast) | 5.15 | [13] |

| Compound 4e (a benzothiazole-acylhydrazone) | A549 (Lung) | 0.03 | [14] |

The presence of the cyclohexane ring in our target compound increases its lipophilicity, which may enhance cell membrane permeability—a key factor for intracellular drug activity. The carboxylic acid moiety could potentially act as a zinc-binding group, targeting metalloenzymes that are often dysregulated in cancer.[3]

Caption: Potential mechanism: Inhibition of a generic kinase signaling pathway.

Antimicrobial Activity

The benzothiazole nucleus is also a common feature in compounds with antibacterial and antifungal properties.[5][17] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The proposed mechanism often involves the inhibition of essential microbial enzymes.

The structural similarity of our target compound to N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, which showed moderate inhibitory effects on Staphylococcus aureus, provides a strong rationale for screening its antimicrobial activity.[15][16]

Future Research & Experimental Design

This compound represents a promising, yet uncharacterized, chemical entity. The following steps outline a logical progression for its investigation:

-

Synthesis and Characterization: The primary step is to synthesize the compound using the proposed protocol and unequivocally confirm its structure and purity using modern analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

-

In Vitro Biological Screening:

-

Anticancer Screening: The compound should be screened against a panel of human cancer cell lines (e.g., NCI-60 panel) to determine its cytotoxic profile. An MTT assay would be a suitable initial test to determine IC₅₀ values.[11]

-

Antimicrobial Screening: The compound's activity should be evaluated against a panel of pathogenic bacteria and fungi. A broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a standard method.

-

-

Structure-Activity Relationship (SAR) Studies: Should initial screening yield promising results, a library of analogs should be synthesized. Modifications could include:

-

Substitution on the benzene ring of the benzothiazole core.

-

Alteration of the cyclohexane ring to other cyclic or acyclic aliphatic groups.

-

Conversion of the carboxylic acid to esters, amides, or hydrazides to explore the impact of this functional group on activity.

-

-

Mechanism of Action Studies: For any confirmed "hits," further studies should be conducted to elucidate the biological mechanism, such as kinase inhibition assays, apoptosis assays, or target identification studies.

Conclusion

This compound, CAS 852400-09-0, stands as a molecule of significant latent potential. While it remains largely unexplored in scientific literature, its core structure is rooted in a family of compounds with proven and diverse biological activities. By leveraging established synthetic methodologies, researchers can readily access this compound for further study. The compelling structural rationale for its potential anticancer and antimicrobial properties makes it a worthy candidate for inclusion in drug discovery screening programs. This guide provides the foundational knowledge and experimental framework necessary to embark on the scientific exploration of this promising benzothiazole derivative.

References

-

2-(1,3-BENZOTHIAZOL-2-YL)CYCLOHEXANECARBOXYLIC ACID | Chemsrc . Chemsrc.com. Available at: [Link].

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review . National Center for Biotechnology Information. Available at: [Link].

-

Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives . Der Pharma Chemica. Available at: [Link].

-

Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl) Cyclohexanecarboxamides and (Benzo[d]Thiazol-2-yl)Cyclohexanecarbothioamides . Bentham Science. Available at: [Link].

-

Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides . National Center for Biotechnology Information. Available at: [Link].

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles . National Center for Biotechnology Information. Available at: [Link].

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . MDPI. Available at: [Link].

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs . Royal Society of Chemistry. Available at: [Link].

-

Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line . ResearchGate. Available at: [Link].

-

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents . MDPI. Available at: [Link].

-

Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549 . Jagannath University Journal of Science. Available at: [Link].

-

Benzothiazole derivatives as anticancer agents . Taylor & Francis Online. Available at: [Link].

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review . Bentham Science. Available at: [Link].

-

A Review on Recent Development and biological applications of benzothiazole derivatives . Progress in Chemical and Biochemical Research. Available at: [Link].

-

852400-09-0 (C14H15NO2S) - PubChemLite . PubChemLite. Available at: [Link].

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity . Journal of Chemical Health Risks. Available at: [Link].

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review . ResearchGate. Available at: [Link].

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. jnu.ac.bd [jnu.ac.bd]

- 12. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jchr.org [jchr.org]

Strategic Synthesis of 2-(1,3-Benzothiazol-2-yl)cyclohexanecarboxylic Acid Derivatives: A Guide for Medicinal Chemists

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic system exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] This guide provides a comprehensive technical overview for the strategic synthesis of a specific, high-potential subclass: 2-(1,3-Benzothiazol-2-yl)cyclohexanecarboxylic acid and its derivatives. We will dissect the synthetic challenges and present robust, field-proven methodologies, moving from core precursor synthesis to final product elaboration, purification, and characterization. The focus is on providing not just protocols, but the underlying chemical logic to empower researchers in their drug discovery and development efforts.

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The fusion of a benzene ring with a thiazole ring gives rise to the benzothiazole system, a planar, electron-rich heterocycle that has captivated chemists since its discovery.[2] Its unique electronic and structural properties allow it to interact with a multitude of biological targets, making it a valuable starting point for drug design.[5][6] The C-2 position of the benzothiazole ring is particularly amenable to substitution, providing a versatile handle for introducing diverse chemical functionalities to modulate pharmacological activity.[2][7]

The incorporation of a cyclohexanecarboxylic acid moiety at this position introduces a lipophilic, conformationally flexible cycloalkane linked to a polar carboxylic acid group. This combination is particularly compelling for several reasons:

-

Modulation of Physicochemical Properties: The cyclohexane group can enhance membrane permeability and influence binding pocket interactions, while the carboxylic acid can improve solubility and act as a key hydrogen bonding group.

-

Bioisosteric Replacement: The carboxylic acid can serve as a bioisostere for other functional groups, such as tetrazoles or sulfonamides, to fine-tune activity and pharmacokinetic profiles.

-

Proven Bioactivity: Closely related structures, such as N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have already demonstrated significant cytotoxic and antimicrobial activities, providing a strong rationale for exploring the corresponding carboxylic acid derivatives.[8]

This guide will therefore focus on the most logical and efficient pathways to access this promising chemical space.

Core Synthetic Strategies: A Retrosynthetic Analysis

A logical approach to any complex synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify key bond disconnections and reveal the most practical precursor molecules. For the 2-(1,3-Benzothiazol-2-yl)cyclohexanecarboxylic acid scaffold, two primary retrosynthetic pathways emerge, centered on the formation of either the benzothiazole ring itself or the crucial bond linking it to the cyclohexane moiety.

-

Strategy A (Post-Modification): This approach involves first synthesizing a functionalized benzothiazole core (e.g., 2-halo- or 2-amino-benzothiazole) and then attaching the cyclohexane ring. This is often the most versatile strategy, allowing for a modular assembly of derivatives.

-

Strategy B (Direct Cyclization): This pathway constructs the benzothiazole ring directly from 2-aminothiophenol and a pre-functionalized cyclohexane precursor. This can be more convergent but may require more specialized starting materials.

We will focus primarily on Strategy A due to its modularity and reliance on more common, well-established chemical transformations.

Synthesis of Key Benzothiazole Precursors

The success of Strategy A hinges on the efficient preparation of key benzothiazole intermediates. Two of the most valuable precursors are benzothiazole-2-carboxylic acid and 2-aminobenzothiazole.

Synthesis of Benzothiazole-2-carboxylic Acid

This precursor is ideal for subsequent derivatization at the carboxyl group. The most reliable method for its synthesis is the oxidation of the readily available 2-methylbenzothiazole.[9]

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-methylbenzothiazole (1.0 eq) in a mixture of water and a suitable co-solvent like pyridine or t-butanol.

-

Reagent Addition: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (KMnO₄, approx. 3.0-4.0 eq) in water dropwise over 1-2 hours. The purple color of the permanganate should dissipate as the reaction proceeds. Causality: The slow addition maintains a controlled reaction rate and prevents overheating or dangerous exotherms.

-

Reaction Monitoring: Continue refluxing for an additional 2-4 hours after the addition is complete, or until TLC analysis shows consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the brown manganese dioxide (MnO₂) precipitate.

-

Quenching: To the clear filtrate, add solid sodium metabisulfite (Na₂S₂O₅) portion-wise until any remaining brown or purple color disappears. Causality: This step reduces residual MnO₂ and excess permanganate to soluble Mn²⁺ salts, simplifying purification.[9]

-

Precipitation: Cool the solution in an ice bath and acidify to a pH of 2-3 using concentrated hydrochloric acid (HCl). A white precipitate of benzothiazole-2-carboxylic acid will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

| Troubleshooting Guide for Oxidation | |

| Issue | Possible Cause & Solution |

| Low Conversion | Insufficient Oxidant: Increase molar equivalents of KMnO₄.Low Temperature: Ensure a steady reflux is maintained. |

| Byproduct Formation | Conditions Too Harsh: Consider a milder oxidant or decrease the reaction temperature slightly. |

| Difficult Isolation | Product Soluble: Ensure the final pH is sufficiently acidic (pH 2-3) to fully protonate and precipitate the carboxylic acid. |

Table based on data from BenchChem Technical Support.[9]

Synthesis of 2-Aminobenzothiazole Derivatives

This precursor is the gateway to synthesizing amide derivatives, which are structurally analogous to the target carboxylic acids.

This protocol describes the synthesis of an amide, a key derivative class. It can be adapted for the synthesis of the title compound's amide analog.

-

Acid Chloride Formation: In a flask under an inert atmosphere (N₂ or Ar), dissolve cyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. The solvent is then removed under vacuum to yield the crude cyclohexanecarbonyl chloride. Causality: The carboxylic acid is "activated" by conversion to the more reactive acyl chloride, which is susceptible to nucleophilic attack.

-

Coupling Reaction: Dissolve 2-aminobenzothiazole (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) in anhydrous DCM and cool to 0°C in an ice bath.

-

Addition: Add the crude cyclohexanecarbonyl chloride (dissolved in DCM) dropwise to the cooled amine solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with a mild acid (e.g., 1M HCl) to remove excess TEA, saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acid, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.[10][11]

Purification and Spectroscopic Characterization

Rigorous purification and characterization are essential to validate the structure and purity of the synthesized compounds, a non-negotiable step in drug development.

Purification Techniques

-

Acid-Base Extraction: For the final carboxylic acid products, this is a highly effective technique. The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and extracted with an aqueous base (e.g., NaHCO₃). The carboxylic acid moves into the aqueous layer as its salt. The layers are separated, the aqueous layer is washed with fresh organic solvent to remove neutral impurities, and then it is re-acidified to precipitate the pure product.[9]

-

Column Chromatography: Standard silica gel chromatography is effective for purifying amide derivatives and intermediates. For carboxylic acids, which can streak on silica, adding a small amount (0.5-1%) of acetic acid to the eluent system (e.g., Hexane/Ethyl Acetate) can significantly improve separation.[12][13]

Spectroscopic Analysis Workflow

A combination of spectroscopic methods is required to unambiguously confirm the chemical structure.

| Spectroscopic Data for Characterization | |

| Technique | Expected Observations for 2-(Benzothiazol-2-yl)cyclohexanecarboxylic Acid |

| FT-IR (cm⁻¹) | ~2500-3300: Broad O-H stretch of the carboxylic acid.~1700-1725: Strong C=O stretch of the carboxylic acid.[14]~1580-1610: C=N stretch of the benzothiazole ring.[15]~2850-2950: C-H stretches of the cyclohexane ring. |

| ¹H NMR (ppm) | ~7.5-8.2: Multiplets corresponding to the 4 aromatic protons on the benzothiazole ring.~1.2-2.5: A series of complex multiplets for the 11 protons on the cyclohexane ring.~10-12: A very broad singlet for the carboxylic acid proton (often exchanges with D₂O).[16] |

| ¹³C NMR (ppm) | ~175-180: Carbonyl carbon of the carboxylic acid.~120-155: 6 signals for the aromatic carbons of the benzothiazole ring.~165-170: Quaternary C-2 carbon of the benzothiazole ring.~25-45: Signals for the carbons of the cyclohexane ring.[16] |

| HRMS | The measured molecular weight should match the calculated exact mass for the molecular formula (e.g., C₁₄H₁₅NO₂S), confirming elemental composition.[17] |

Table compiled from typical values found in spectroscopic studies of related benzothiazole derivatives.[14][15][16]

Conclusion and Future Outlook

The synthesis of 2-(1,3-Benzothiazol-2-yl)cyclohexanecarboxylic acid derivatives is an achievable goal for medicinal chemistry labs, grounded in well-understood, robust organic reactions. The most logical and versatile approach involves the initial synthesis of a key precursor, such as 2-methylbenzothiazole, followed by oxidation to the corresponding carboxylic acid. This intermediate can then be used directly or serve as a platform for further derivatization, such as amide formation, to build a library of compounds for biological screening. Careful attention to purification and rigorous spectroscopic characterization are paramount to ensuring the integrity of the final products.

Future work should focus on exploring substitutions on both the benzothiazole ring and the cyclohexane moiety. This will allow for the development of detailed Structure-Activity Relationships (SAR), guiding the optimization of lead compounds toward potent and selective drug candidates.

References

- Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving 2-Ethyl-1,3-benzothiazol-6-amine.

- MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

- RSC Publishing. (n.d.). Recent advances in the synthesis of 2-substituted benzothiazoles: a review.

- RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- International Journal of Pharmaceutical Sciences and Research. (2016, April 1). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES.

- MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.

- PMC - NIH. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.

- PubMed Central. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.

- IJRPR. (2023, September 2). Synthesis and various biological activities of benzothiazole derivative: A review.

- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.

- ResearchGate. (n.d.). The common synthetic routes for 2‐substituted benzothiazoles.

- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION.

- Bentham Science. (n.d.). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl) Cyclohexanecarboxamides and (Benzo[d]Thiazol-2-yl)Cyclohexanecarbothioamides.

- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.

- PMC - NIH. (2018, February 7). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents.

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

- PMC - NIH. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.

- Benchchem. (n.d.). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.

- MDPI. (n.d.). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.

- NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Google Patents. (n.d.). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.

-

MDPI. (n.d.). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]

- DergiPark. (n.d.). Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl) Cyclohexanecarboxamides and (Benzo[d]Thiazol-2-yl)Cyclohexanecarbothioamides | Bentham Science [benthamscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. mdpi.com [mdpi.com]

- 17. jyoungpharm.org [jyoungpharm.org]

Strategic Biological Activity Screening of 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid: A Multi-Tiered Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Screening

The benzothiazole moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Extensive literature reviews confirm that derivatives of this heterocyclic system are primary candidates for developing anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3] While the specific compound, 2-Benzothiazol-2-yl-cyclohexanecarboxylic acid, is a novel chemical entity (NCE), its structural cousins, such as (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have demonstrated significant cytotoxic and antimicrobial properties in preclinical evaluations.[4][5]

This inherent potential of the core structure provides a strong scientific rationale for subjecting this compound to a rigorous and systematic biological activity screening cascade. This guide outlines a multi-tiered, field-proven strategy designed to efficiently identify and characterize its potential therapeutic value. The workflow is designed to progress logically from broad, high-throughput primary screens to more focused secondary and mechanistic assays, ensuring a cost-effective and scientifically robust evaluation.

Part 1: The Global Screening Strategy: A Phased Approach

The discovery process for an NCE should not be a random collection of assays but a structured campaign. Our approach is a tiered cascade designed to rapidly identify promising activities and deprioritize inactive profiles. This workflow maximizes resource efficiency by committing more complex, lower-throughput assays only to compounds that show validated promise in initial screens.

Caption: A multi-tiered screening cascade for the NCE.

Part 2: Tier 1 - Primary In Vitro Screening Protocols

The objective of Tier 1 is to cast a wide net and efficiently test for the most probable activities associated with the benzothiazole scaffold. Each protocol is a self-validating system, incorporating essential controls to ensure data integrity.

Anticancer Activity: Cytotoxicity Screening

Causality: The MTT (or MTS) assay is a cornerstone of initial anticancer drug screening.[6] It is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7] A reduction in metabolic activity in the presence of the test compound indicates either cytotoxicity or cytostatic effects, flagging it as a potential anticancer agent.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Plate human cancer cell lines (e.g., PANC-1 for pancreatic cancer, MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM) in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank: Wells with medium but no cells.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| PANC-1 | Experimental Value | Control Value |

| MCF-7 | Experimental Value | Control Value |

| A549 | Experimental Value | Control Value |

Antimicrobial Activity: Susceptibility Testing

Causality: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This quantitative method is essential for evaluating the potency of a new compound.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Prepare a standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[10] Dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Negative Control: Well with broth and inoculum only (growth control).

-